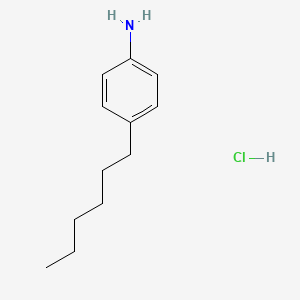

p-Hexylaniline hydrochloride

Description

Significance as a Precursor in Organic Synthesis

The utility of p-hexylaniline hydrochloride as a foundational molecule in organic synthesis is multifaceted. The aniline (B41778) functional group provides a reactive site for a wide array of chemical transformations, making it a valuable starting material for constructing larger, more complex molecular architectures.

One of the primary applications is in the synthesis of Schiff bases. These compounds, formed by the condensation of the aniline with an aldehyde or ketone, are crucial ligands in coordination chemistry and are used to create metal complexes with specific catalytic or electronic properties. The hexyl group often enhances the solubility of these ligands and their metal complexes in organic solvents.

Furthermore, p-hexylaniline is a key monomer in the synthesis of advanced polymers. It participates in Buchwald-Hartwig polyamination reactions to create nitrogen-linked polymers. acs.orgambeed.com For instance, it has been polymerized with dibromofunctionalized phthalein monomers to produce polymers that exhibit interesting halochromic properties, becoming conjugated upon treatment with protic acid. acs.orgambeed.com The compound is also employed in the Tour reaction for the functionalization of nanomaterials. nycu.edu.tw In this reaction, p-hexylaniline is converted into an aryl radical that covalently bonds to surfaces, such as carbon nanotubes, modifying their properties. nycu.edu.tw

Other notable synthetic applications include:

Azo Dye Synthesis : this compound can be diazotized in aqueous acid and coupled with other aromatic compounds, like phenol, to form azo dyes, which are a class of molecules investigated for use as metal-organic liquid crystal dyes. google.com

Pyrene Derivatives : It is used in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize pyrene-based molecules. mpg.de In this context, the hexyl group provides good solubility and some steric protection for the reactive nitrogen atom. mpg.de

Catalyst Systems : The molecule serves as a starting material for creating more complex organic structures used in catalysis, such as bis(imino)acenaphthene (BIAN) imidazolium (B1220033) salts, which have been investigated for their antimicrobial activities. researchgate.net

Role in the Development of Functional Materials

The incorporation of the p-hexylaniline moiety into larger structures is a key strategy for developing advanced functional materials with tailored properties. The long alkyl chain is instrumental in controlling solubility, processability, and the morphology of the final material.

Liquid Crystals: The molecular structure of p-hexylaniline derivatives, featuring a rigid aromatic core and a flexible alkyl tail, is conducive to the formation of liquid crystalline phases (mesophases). Research has shown that imine compounds derived from p-hexylaniline exhibit mesomorphic properties. The hexyl chain length often provides an optimal balance that encourages the formation of smectic or nematic phases. electronicsandbooks.com It has been used in the synthesis of 2-phenylisoindole-based liquid crystals and metal-organic liquid crystal dyes, where the hexyl group promotes the necessary microphase separation that leads to liquid crystalline behavior. google.comelectronicsandbooks.com

Advanced Polymers: In polymer chemistry, p-hexylaniline is used as a monomer to impart specific properties to the resulting macromolecule.

Functionalized Polyanilines : The inclusion of a hexyl substituent on the polyaniline (PANI) aromatic ring has been shown to increase the redox stability of the polymer in electrochemical processes compared to unsubstituted PANI. rsc.org This functionalization also improves solubility, mitigating one of the major processing challenges associated with the rigid PANI backbone. rsc.org

Phthalein-Based Polymers : Polymers prepared from p-hexylaniline and a phthalein comonomer exhibit high thermal stability. acs.org The presence of the hexyl group results in a lower glass transition temperature (Tg) compared to derivatives with more rigid linkers, which can be advantageous for material processing. acs.org Upon protonation, these polymers become conjugated, with the electron-donating effect of the para-substituted alkyl group influencing the final electronic properties and energy gap. acs.org

CO2-Responsive Polymers : Amphiphilic copolymers incorporating a hydrophobic monomer derived from p-hexylaniline have been developed as "polysoaps" for environmental remediation. escholarship.org These smart polymers can undergo a reversible phase separation from water triggered by CO2, allowing for the capture and subsequent release of organic contaminants. escholarship.org

Nanocomposites: p-Hexylaniline plays a crucial role in nanotechnology, particularly in the surface modification of carbon nanotubes (CNTs). Multi-walled carbon nanotubes (MWCNTs) are known for their exceptional electrical and mechanical properties but suffer from poor solubility, which hinders their incorporation into polymer matrices. By functionalizing the surface of MWCNTs with p-hexylaniline via the Tour reaction, a derivative (MWCNT-HA) is created that disperses readily in organic solvents like chloroform. nycu.edu.twresearchgate.net This allows for the fabrication of well-dispersed nanocomposites with materials like poly(3,4-alkoxythiophene) derivatives, leading to significantly enhanced electrical conductivity in the final composite material. nycu.edu.twresearchgate.net

| Material Class | Specific Application of p-Hexylaniline | Resulting Property/Function |

| Liquid Crystals | Synthesis of 2-phenylisoindoles and azo dyes | Induces mesophase formation (Smectic A) electronicsandbooks.com |

| Polymers | Monomer for functionalized polyanilines | Increased electrochemical stability and solubility rsc.org |

| Monomer for nitrogen-linked phthalein polymers | High thermal stability, tunable electronic properties acs.org | |

| Monomer for CO2-responsive "polysoaps" | Smart materials for water remediation escholarship.org | |

| Nanomaterials | Surface modification of carbon nanotubes | Enhanced dispersion and electrical conductivity of nanocomposites nycu.edu.twresearchgate.net |

Scope and Research Imperatives

The ongoing research involving this compound and its derivatives is driven by the persistent demand for new materials with precisely controlled properties for high-performance applications. The scope of its use continues to expand, with several key research imperatives shaping future work.

A primary driver is the development of novel organic semiconductors and conductive polymers. acs.org There is a continuous need to design materials with improved charge transport, stability, and processability for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nycu.edu.tw The ability of p-hexylaniline to enhance solubility and stability makes it a valuable component in this pursuit. rsc.org

Another significant area is the creation of "smart" or responsive materials. tuni.fi This includes the development of photoswitches, molecules that change their properties in response to light, for use in materials like light-driven robotics and functional liquid crystalline polymers. tuni.fi The synthesis of CO2-responsive polymers for environmental applications also falls under this umbrella, highlighting an imperative to design chemical systems that can address pressing environmental challenges. escholarship.org

Further research is focused on optimizing the synthesis and performance of liquid crystals for display and optical technologies. This involves fine-tuning molecular structures, often using precursors like p-hexylaniline, to control phase behavior, temperature ranges, and electro-optical response. electronicsandbooks.com The exploration of metal-containing liquid crystals is a specific frontier where p-hexylaniline derivatives are relevant. google.com

Finally, enhancing the performance of composite materials remains a key objective. The functionalization of nanoparticles and fillers, as demonstrated with carbon nanotubes, is critical for unlocking the full potential of nanocomposites in electronics, aerospace, and energy storage. nycu.edu.tw Future work will likely explore the use of p-hexylaniline to modify other nanoscale materials and to create composites with novel combinations of properties.

| Research Finding | Derived from p-Hexylaniline | Significance | Reference |

| High Thermal Stability | Nitrogen-linked phthalein polymers | Onset degradation temperatures above 360 °C, suitable for high-temperature applications. | acs.org |

| Tunable Glass Transition Temp. | Phthalein polymers (PPhHa) | The hexyl chain provides flexibility, resulting in a Tg of 109 °C, which aids in material processing. | acs.org |

| Improved Nanotube Dispersion | MWCNT-HA | Covalent functionalization allows MWCNTs to be readily dispersed in polymer matrices. | nycu.edu.twresearchgate.net |

| Enhanced Redox Stability | Hexyl-substituted polyaniline | Polymers lost only 10% of active charge capacity after 160 cycles, compared to unsubstituted PANI. | rsc.org |

| Reduced Optical Energy Gap | Protonated phthalein polymers | The para-substituted alkyl group provides an electron-donating effect, lowering the energy gap. | acs.org |

Properties

IUPAC Name |

4-hexylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-2-3-4-5-6-11-7-9-12(13)10-8-11;/h7-10H,2-6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTDQVZXDYYDDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis and Salt Formation of p-Hexylaniline Hydrochloride

The synthesis of p-hexylaniline typically involves a two-step process starting from a Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride, followed by a reduction of the resulting hexanophenone. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

The free base, p-hexylaniline, is a clear yellow to red liquid that is insoluble in water. chemicalbook.com To enhance its solubility in aqueous media and improve its stability for various applications, it is converted to its hydrochloride salt. This is achieved by treating the p-hexylaniline with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton from the hydrochloric acid. This reaction results in the formation of the ammonium (B1175870) salt, p-hexylanilinium chloride, which is a solid and more readily handled reagent. orgsyn.org

Table 1: Physical Properties of p-Hexylaniline

| Property | Value |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Boiling Point | 279-285 °C |

| Density | 0.919 g/mL at 25 °C |

| Refractive Index | n20/D 1.525 |

Utilization in Reductive Amination Reactions for Complex Organic Scaffolds

This compound is a valuable reagent in reductive amination, a powerful method for forming carbon-nitrogen bonds. This reaction involves the initial formation of an imine or iminium ion from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.

In the synthesis of highly substituted γ-lactams, p-hexylaniline has been shown to be a particularly effective amine component. A three-component method involving maleimides, aldehydes, and amines utilizes a tandem reductive amination/intramolecular lactamization sequence. Research has shown that the electronic nature of the amine is crucial for the success of this reaction. While electron-poor anilines often result in low to no yield of the desired γ-lactam product, the use of an electron-rich aniline (B41778), such as p-hexylaniline, restores the reactivity of the amine component. This allows for the efficient formation of the γ-lactam scaffold, which is a common motif in many biologically active compounds.

The functionalization of natural products is a key strategy in medicinal chemistry to modify their biological activity. Vanillin, a widely available natural product, can be derivatized using p-hexylaniline through reductive amination. The reaction proceeds via the condensation of the primary amino group of p-hexylaniline with the aldehyde group of vanillin to form a Schiff base (imine) intermediate. nih.govjrrslasu.comsvedbergopen.comwisdomlib.orgresearchgate.net Subsequent reduction of this imine, typically with a reducing agent like sodium borohydride, yields the secondary amine derivative. bu.eduyoutube.comlabflow.comunh.educhegg.com This transformation attaches the hexylphenyl group to the vanillin core, significantly increasing its lipophilicity and potentially altering its interaction with biological targets.

Table 2: Reaction Components for Vanillin Derivatization

| Reactant | Role | Functional Group |

| Vanillin | Natural Product Scaffold | Aldehyde (-CHO) |

| p-Hexylaniline | Aminating Agent | Primary Amine (-NH₂) |

| Sodium Borohydride | Reducing Agent | Hydride (H⁻) |

Formation of Schiff Base Ligands and Related Imines

p-Hexylaniline is readily used in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). sigmaaldrich.com These are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. The reaction with p-hexylaniline results in N-substituted imines where the nitrogen is attached to the p-hexylphenyl group.

For example, p-hexylaniline reacts with isatin (1H-indole-2,3-dione) to form a Schiff base ligand. chemicalbook.comsigmaaldrich.com These ligands are of significant interest in coordination chemistry as they can form stable complexes with various transition metal ions. The hexyl group can influence the solubility and electronic properties of the resulting metal complexes. The general synthesis involves refluxing equimolar amounts of p-hexylaniline and the carbonyl compound in a suitable solvent like ethanol.

Functionalization in Polymer Synthesis (e.g., Substituted Polyaniline and Derivatives)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. researchgate.netyoutube.com The standard synthesis involves the oxidative polymerization of aniline, often from an aniline hydrochloride solution. researchgate.net To improve the processability and solubility of polyaniline, which is notoriously difficult to dissolve, aniline derivatives are often used as co-monomers or as the sole monomer.

p-Hexylaniline can be used to synthesize a functionalized polyaniline derivative. The presence of the long, flexible hexyl chain on the aniline monomer can increase the solubility of the resulting polymer in common organic solvents. qscience.com The polymerization is typically carried out via chemical oxidation using an oxidizing agent like ammonium persulfate in an acidic medium. researchgate.net The resulting poly(p-hexylaniline) would be expected to have different electronic and physical properties compared to unsubstituted polyaniline, potentially finding use in applications requiring solution-processable conducting polymers.

Role in Surfactant and Amphiphile Synthesis

The molecular structure of p-hexylaniline is inherently amphiphilic, possessing a non-polar (hydrophobic) hexyl tail and a polar (hydrophilic) aniline head. This makes it an attractive building block for the synthesis of surfactants and other amphiphilic molecules. uctm.edu Amphiphiles are compounds that can self-assemble in solution, forming structures like micelles or vesicles, and are used in a vast range of applications from detergents to drug delivery systems. researchgate.net

While p-hexylaniline itself is not a surfactant, it can be chemically modified to enhance its amphiphilic character. For instance, the amino group can be quaternized to create a cationic surfactant. Alternatively, it can be derivatized with polar groups like polyethylene glycol (PEG) to create non-ionic surfactants. The balance between the hydrophobic hexyl chain and the modified hydrophilic head group would determine the specific properties of the resulting surfactant, such as its critical micelle concentration (CMC) and its emulsifying power.

Reactions Yielding Substituted Uracils and Other Heterocyclic Compounds

p-Hexylaniline serves as a key precursor in the synthesis of substituted uracils and other heterocyclic systems. These reactions typically involve the nucleophilic character of the aniline nitrogen atom.

One notable application is the synthesis of 5-arylaminouracils. Specifically, 5-((4'-hexylphenyl)amino)uracil has been synthesized through the condensation of 4-hexylaniline (B1328933) with 5-bromouracil. nih.gov This reaction proceeds by the nucleophilic substitution of the bromine atom on the uracil ring by the amino group of 4-hexylaniline. To facilitate this transformation and to act as an acceptor for the hydrogen bromide formed during the reaction, a 1.5-fold molar excess of quinoline is utilized. The reaction is typically carried out in ethylene glycol as a solvent at reflux temperature for one hour. nih.gov This method has been shown to produce 5-arylaminouracils in yields ranging from 68–80%. nih.gov

Table 1: Synthesis of 5-((4'-hexylphenyl)amino)uracil

| Reactants | Reagents/Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Hexylaniline, 5-Bromouracil | Quinoline, Ethylene Glycol | Reflux, 1 h | 5-((4'-hexylphenyl)amino)uracil | 68-80 nih.gov |

Another significant application of p-hexylaniline in heterocyclic synthesis is its use in the Sandmeyer isatin synthesis. nih.gov Isatins (1H-indole-2,3-diones) are important precursors for a wide variety of heterocyclic compounds and pharmaceutically active agents. nih.govchemicalbook.com The classical Sandmeyer process involves the reaction of an aniline, such as 4-hexylaniline, with chloral hydrate and hydroxylamine in an acidic aqueous medium to form an oximinoacetanilide intermediate. nih.gov This intermediate is then cyclized by heating in sulfuric acid to yield the corresponding isatin. nih.gov However, for anilines with increased lipophilicity, such as 4-hexylaniline, the formation of the oximinoacetanilide intermediate can be challenging, resulting in low yields. For instance, the reaction starting with 4-n-hexylaniline to produce the intermediate for 5-hexylisatin resulted in a yield of less than 5%. nih.gov

N-Alkylation of Aromatic Amines and Related Transformations

N-alkylation of aromatic amines is a fundamental transformation for the synthesis of a wide array of valuable compounds. researchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents, is considered an environmentally benign approach as the only byproduct is water. researchgate.netnih.gov This process typically involves the use of a catalyst to facilitate the dehydrogenation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine or enamine, followed by the hydrogenation of this intermediate to the final N-alkylated amine. nih.gov

Various catalytic systems have been developed for the N-alkylation of anilines with alcohols. These systems often employ transition metals such as manganese, iridium, and niobium. For instance, manganese pincer complexes have been shown to be effective catalysts for the selective N-monoalkylation of substituted anilines with benzyl alcohol. nih.gov The reactions are typically carried out in toluene at 80 °C with potassium tert-butoxide (t-BuOK) as a base, yielding the desired products in good yields (typically 80-90%). nih.gov

Iridium complexes, such as those with nitrile-substituted N-heterocyclic carbene (NHC) ligands, also catalyze the N-alkylation of anilines with benzyl alcohols. nih.gov These reactions are often performed at 120 °C, also using t-BuOK as a base, and demonstrate good yields for a range of substituted anilines. nih.gov Niobium oxide (Nb₂O₅) has been utilized as a solid catalyst for the N-alkylation of aniline with benzyl alcohol, achieving high conversion and good yield of N-benzylaniline under optimized conditions of 180 °C and 1 MPa of N₂ pressure. sioc-journal.cn

While specific examples detailing the N-alkylation of 4-hexylaniline are not prevalent in the cited literature, the successful alkylation of structurally similar anilines, such as 4-methylaniline and 4-methoxyaniline, suggests that 4-hexylaniline would be a viable substrate for these transformations. nih.gov The electronic and steric properties of the hexyl group are not expected to significantly hinder the reactivity of the amino group in these catalytic cycles.

Table 2: Representative Catalytic Systems for N-Alkylation of Substituted Anilines with Benzyl Alcohol

| Aniline Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) of N-Benzylated Product |

|---|---|---|---|---|---|

| Aniline | Mn-PNP pincer complex nih.gov | t-BuOK | Toluene | 80 | 78 |

| 4-Methylaniline | NHC-Ir(III) complex nih.gov | t-BuOK | - | 120 | 72 |

| 4-Methoxyaniline | NHC-Ir(III) complex nih.gov | t-BuOK | - | 120 | 86 |

| Aniline | Nb₂O₅ sioc-journal.cn | - | Toluene | 180 | 65.2 |

Advanced Structural Elucidation and Spectroscopic Investigations

Single-Crystal X-ray Diffraction Analysis of p-Hexylanilinium Complexes

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.govmdpi.com For p-Hexylanilinium complexes, such as the hydrochloride salt, this technique would elucidate the exact bond lengths, bond angles, and torsion angles within the p-hexylanilinium cation.

An SCXRD analysis would reveal the geometry of the anilinium head group, confirming the protonation of the amino nitrogen and its tetrahedral coordination. Crucially, it would detail the intermolecular interactions that govern the crystal packing. Key interactions expected in the crystal lattice of p-Hexylaniline hydrochloride include:

Hydrogen Bonding: Strong N-H···Cl hydrogen bonds would be observed between the anilinium cation's protons and the chloride counter-ion.

π-π Stacking: Potential stacking interactions between the phenyl rings of adjacent cations could also be identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of p-Hexylaniline and its derivatives in solution. semanticscholar.org By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, a complete structural assignment can be made.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For the free base, 4-hexylaniline (B1328933), characteristic signals corresponding to the aromatic protons, the amino group protons, and the aliphatic hexyl chain protons are observed. hmdb.cachemicalbook.com Upon protonation to form the hydrochloride salt, significant downfield shifts are expected for the aromatic protons and the amino protons due to the electron-withdrawing effect of the newly formed -NH₃⁺ group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of 4-hexylaniline shows signals for the six aromatic carbons (four distinct environments due to symmetry) and the six carbons of the hexyl chain. nih.gov Similar to ¹H NMR, protonation of the amine would cause a downfield shift for the aromatic carbons, particularly the carbon atom bonded to the nitrogen (C-ipso).

Below are tables summarizing typical, literature-derived NMR data for 4-hexylaniline (the free base), which serves as a reference for the hydrochloride salt.

Interactive Table: ¹H NMR Data for 4-Hexylaniline

| Assignment | Chemical Shift (δ) in ppm (Typical) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (ortho to NH₂) | 6.60 - 6.75 | Doublet | 2H |

| Aromatic Protons (meta to NH₂) | 6.95 - 7.10 | Doublet | 2H |

| Amino Protons (-NH₂) | ~3.5 (broad) | Singlet | 2H |

| Methylene Protons (-CH₂-Ar) | 2.45 - 2.55 | Triplet | 2H |

| Methylene Protons (alkyl chain) | 1.20 - 1.65 | Multiplet | 8H |

Interactive Table: ¹³C NMR Data for 4-Hexylaniline

| Assignment | Chemical Shift (δ) in ppm (Typical) |

|---|---|

| C-N (Aromatic) | 145 - 148 |

| C-H (Aromatic, ortho to NH₂) | 114 - 116 |

| C-H (Aromatic, meta to NH₂) | 128 - 130 |

| C-alkyl (Aromatic) | 130 - 132 |

| -CH₂-Ar | 34 - 36 |

| -CH₂- (alkyl chain) | 31 - 32 |

| -CH₂- (alkyl chain) | 28 - 30 |

| -CH₂- (alkyl chain) | 22 - 24 |

Note: Data are representative values for the free base (4-hexylaniline) in a solvent like CDCl₃. Shifts for the hydrochloride salt will vary, particularly for nuclei near the protonated amine group. rsc.org

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. globalresearchonline.netmaterialsciencejournal.org These methods are highly effective for identifying functional groups and analyzing the conformational properties of this compound.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, distinct absorption bands corresponding to the anilinium ion, the substituted benzene (B151609) ring, and the hexyl chain would be present. orientjchem.org Key vibrational modes for the hydrochloride salt would include:

N-H Stretching: Strong, broad absorptions in the 2800-3200 cm⁻¹ region, characteristic of the anilinium (-NH₃⁺) group.

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Strong bands in the 2850-2960 cm⁻¹ region from the hexyl group.

N-H Bending: A medium to strong band around 1500-1600 cm⁻¹.

C=C Ring Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-H Out-of-Plane Bending: A strong band around 800-850 cm⁻¹, indicative of 1,4-disubstitution on the benzene ring. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. nih.gov The Raman spectrum of this compound would clearly show the symmetric vibrations of the aromatic ring and the carbon-carbon backbone of the alkyl chain. researchgate.netscirp.org

Interactive Table: Key Vibrational Modes for p-Hexylanilinium Cation

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch (-NH₃⁺) | 2800-3200 (broad) | Weak | Characteristic of the anilinium salt. |

| Aromatic C-H Stretch | 3000-3100 | Strong | |

| Aliphatic C-H Stretch | 2850-2960 | Strong | From the hexyl chain. |

| N-H Bend (-NH₃⁺) | 1500-1600 | Medium | |

| Aromatic C=C Stretch | 1450-1600 | Strong | Ring breathing modes. |

| C-N Stretch | 1250-1350 | Medium |

Note: Frequencies are approximate and can be influenced by the sample state (solid/liquid) and intermolecular interactions. nsf.govcolostate.edu

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. The optical properties of this compound are dominated by the π-electron system of the benzene ring. kpi.ua

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. For aniline (B41778) derivatives, two main absorption bands are typically observed:

An intense band around 230-240 nm.

A weaker, longer-wavelength band (the "benzenoid" band) around 280-290 nm.

The presence of the alkyl group causes a slight red-shift (bathochromic shift) compared to aniline itself. Upon protonation to form the hydrochloride salt, the interaction between the nitrogen lone pair and the aromatic ring is removed. This results in a spectrum that more closely resembles that of an alkylbenzene, causing a blue-shift (hypsochromic shift) of the absorption bands.

Fluorescence (emission) spectroscopy could also be employed to study the excited state properties of the molecule, although simple anilines are often weakly fluorescent. The emission spectrum would typically be a mirror image of the longest-wavelength absorption band.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) state of elements within the top few nanometers of a material's surface. wikipedia.orgeag.com For this compound, XPS would be a powerful tool to directly probe the electronic state of the nitrogen atom. carleton.edu

An XPS analysis would involve acquiring high-resolution spectra of the core levels of the constituent elements, primarily Carbon (C 1s), Nitrogen (N 1s), and Chlorine (Cl 2p). The N 1s spectrum is particularly informative. In a sample of this compound, the nitrogen atom exists in a protonated, cationic state (-NH₃⁺). This positively charged state results in a higher binding energy for the N 1s core electrons compared to the neutral amino group (-NH₂) in the free base.

A typical N 1s binding energy for a neutral aniline-type nitrogen is around 399.0-399.5 eV. For the protonated anilinium nitrogen in the hydrochloride salt, this peak would be expected to shift to a higher binding energy, typically in the range of 401.0-402.0 eV. nus.edu.sg This significant shift provides unambiguous evidence of the protonation of the amine group and can be used to quantify the ratio of protonated to non-protonated amine species on a surface. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations on p-Hexylaniline Derivatives

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure and properties of molecules. In the context of aniline (B41778) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, have been employed to optimize molecular geometries and predict various properties. scispace.com These calculations are fundamental in understanding the influence of substituents, such as the hexyl group in p-Hexylaniline, on the geometry and electronic properties of the aniline ring.

For aniline derivatives, geometry optimization using DFT can reveal how different functional groups affect bond lengths and angles. scispace.com For instance, the introduction of electron-donating or electron-accepting groups can alter the electron density in the phenyl ring, which in turn influences the rotational energy barriers of substituent groups. scispace.com While specific DFT studies on p-Hexylaniline hydrochloride are not extensively documented in publicly available literature, the principles derived from studies on similar aniline derivatives are applicable. For example, calculations on monoacyl aniline derivatives have shown good agreement between optimized bond lengths and experimental values. scispace.com

Theoretical calculations provide a foundation for understanding the molecule's ground state energy and thermodynamic properties. Key parameters derived from these calculations include ionization potential, electron affinity, and molecular hardness, which are crucial for predicting chemical reactivity. nih.govjmchemsci.com

Key Computational Parameters for Aniline Derivatives

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-31G**) |

| Rotational Barrier | The energy required to rotate a substituent around a bond. | DFT Potential Energy Surface Scan |

| Bond Lengths/Angles | The distances and angles between atoms in the optimized geometry. | DFT, Ab Initio |

| Ionization Potential | The energy required to remove an electron from the molecule. | DFT (Koopmans' theorem approximation) jmchemsci.com |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the examination of dynamic processes and intermolecular interactions within a system, which are crucial for understanding the behavior of this compound in various environments, such as in solution or in a crystalline state.

MD simulations can model the dynamic behavior of molecules, providing insights into structural fluctuations and stability. nih.gov For a molecule like this compound, simulations could elucidate how the charged hydrochloride group interacts with solvent molecules and other ions in solution. The simulations typically involve defining a force field that describes the potential energy of the system, followed by integrating Newton's equations of motion to track the trajectory of each atom. nih.gov

Analysis of Electronic Structure, Charge Transfer, and Atomic Charges

The electronic structure of a molecule dictates its chemical and physical properties. For this compound, computational methods can provide a detailed picture of the electron distribution, molecular orbitals, and atomic charges. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is a key indicator of chemical reactivity and stability. jmchemsci.com

Analysis of the HOMO and LUMO contour maps can show the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. jmchemsci.com This is critical for understanding charge transfer processes that occur during chemical reactions.

Atomic charges, which can be calculated using various population analysis schemes within quantum chemical software, provide insight into the electrostatic potential of the molecule. This information is valuable for predicting how the molecule will interact with other polar molecules and ions. The presence of the positively charged ammonium (B1175870) group in this compound will significantly influence the electrostatic potential and intermolecular interactions.

Electronic Properties of Aniline Derivatives from DFT

| Property | Significance |

|---|---|

| HOMO Energy | Related to the ability to donate electrons. |

| LUMO Energy | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom. |

Prediction of Spectroscopic Signatures and Reaction Pathways

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Vibrational frequency calculations at the DFT level can predict the positions and intensities of bands in the IR spectrum, which correspond to the vibrational modes of the molecule. scispace.com The computed UV-Vis spectrum, often calculated using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the molecule. rug.nl

Furthermore, theoretical modeling can be used to explore potential reaction pathways for p-Hexylaniline and its derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction thermodynamics. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Applications in Advanced Materials Science and Engineering

Liquid Crystalline Materials and Mesomorphic Properties

The incorporation of molecules like p-hexylaniline into larger structures is a key strategy in the design of liquid crystals. These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal.

Mesogens, the fundamental units of liquid crystals, are typically composed of a rigid core and one or more flexible terminal chains. The p-hexylaniline moiety can serve as a precursor in the synthesis of such mesogenic structures. For instance, it can be reacted to form Schiff bases, which are a well-known class of liquid-crystalline compounds due to their facile synthesis and the convenient temperature range of their mesophases. researchgate.net The general approach involves the condensation reaction of an aldehyde with an amine, in this case, p-hexylaniline.

The synthesis of side-chain liquid crystalline polymers (SCLCPs) often involves the incorporation of mesogenic units onto a polymer backbone. mdpi.com A potential synthetic route could involve the derivatization of p-hexylaniline to create an acrylate (B77674) or methacrylate (B99206) monomer, which is then polymerized. The resulting polymer would have the hexylaniline-containing mesogen as a pendant group.

The characteristics of the liquid crystalline phases are highly dependent on the molecular structure of the mesogens. The length of the alkyl chain, such as the hexyl group in p-hexylaniline, plays a crucial role in determining the type and stability of the mesophases formed. researchgate.netmdpi.com

Alkyl Chain Length: An increase in the length of the alkyl chain generally leads to a greater number of mesophases. mdpi.com Longer chains can increase the tendency for smectic phase formation, where the molecules are arranged in layers, due to increased van der Waals interactions. researchgate.netnih.gov Conversely, shorter alkyl chains tend to favor the formation of nematic phases, where the molecules have long-range orientational order but no positional order. researchgate.net The hexyl chain in p-hexylaniline provides a balance that could potentially lead to the formation of various mesophases.

Aniline (B41778) Core: The aniline core provides rigidity and polarity to the mesogen. The polar nature of the aniline group can lead to dipole-dipole interactions, which influence the packing of the molecules and the stability of the liquid crystalline phases. The ability of the aniline group to participate in hydrogen bonding can also affect the mesomorphic properties.

The interplay between the flexible hexyl chain and the rigid, polar aniline core is critical in defining the temperature range and type of liquid crystalline phases exhibited by materials incorporating the p-hexylaniline moiety.

Table 1: Influence of Alkyl Chain Length on Mesophase Behavior

| Alkyl Chain Length | Predominant Mesophase | Rationale |

| Short (e.g., C1-C4) | Nematic | Weaker van der Waals forces, favoring orientational order over positional order. |

| Medium (e.g., C5-C8) | Nematic, Smectic A | Balance between chain flexibility and intermolecular forces, allowing for both nematic and layered smectic structures. |

| Long (e.g., >C8) | Smectic (A, C, B, etc.) | Stronger van der Waals interactions promote higher degrees of molecular ordering and layer formation. researchgate.net |

Functionalized Conjugated Polymers (e.g., Polyanilines and Polythiophenes)

The introduction of functional groups onto conjugated polymer backbones is a powerful strategy for tuning their electronic and physical properties. The p-hexylaniline moiety can be incorporated into polymers like polyaniline (PANI) and polythiophene (PT) to modulate their characteristics for applications in organic electronics.

Polyaniline (PANI) is known for its unique redox properties, but its electrochemical stability can be a limiting factor in practical applications. nih.gov Functionalization with alkyl chains can influence this stability. The incorporation of a hexyl group, as in p-hexylaniline, can enhance the polymer's resistance to degradation during electrochemical cycling. researchgate.net This is attributed to the steric hindrance provided by the alkyl chain, which can protect the polymer backbone from nucleophilic attack by species in the electrolyte.

The redox activity of conjugated polymers is central to their function in electronic devices. conicet.gov.ar The presence of the hexylaniline moiety can influence the redox potentials of the polymer. The electron-donating nature of the alkyl group can affect the electron density on the polymer backbone, thereby shifting the potentials at which oxidation and reduction occur. This allows for the fine-tuning of the polymer's electronic properties to match the requirements of a specific application.

The electrical conductivity of conjugated polymers is a key parameter that can be tailored through functionalization. arabjchem.orgmu.edu.et While the introduction of bulky side chains can sometimes decrease conductivity by disrupting the π-π stacking between polymer chains, it can also improve the solubility and processability of the polymer, which is often a prerequisite for device fabrication. mdpi.com The hexyl group of p-hexylaniline can enhance the solubility of polyaniline or polythiophene in common organic solvents, facilitating the formation of uniform thin films with controlled morphology.

The optical band gap of a conjugated polymer determines its light absorption and emission properties. rsc.orgosti.gov By modifying the polymer backbone with substituents like p-hexylaniline, it is possible to engineer the band gap. The electron-donating hexyl group can raise the energy of the highest occupied molecular orbital (HOMO), leading to a reduction in the band gap. This red-shift in the absorption spectrum can be advantageous for applications such as organic photovoltaics, where broader absorption of the solar spectrum is desired.

Table 2: Effect of Alkyl Substitution on Conjugated Polymer Properties

| Property | Effect of Hexylaniline Moiety | Rationale |

| Electrochemical Stability | Increased | Steric hindrance from the hexyl group protects the polymer backbone from degradation. researchgate.net |

| Redox Potentials | Shifted | The electron-donating nature of the alkyl group alters the electron density of the polymer chain. conicet.gov.ar |

| Solubility | Increased | The nonpolar hexyl chain improves compatibility with organic solvents. mdpi.com |

| Electrical Conductivity | Potentially Decreased | Steric hindrance may disrupt inter-chain charge transport. |

| Optical Band Gap | Potentially Decreased | The electron-donating alkyl group can raise the HOMO energy level. rsc.org |

The tailored properties of conjugated polymers functionalized with p-hexylaniline moieties make them promising candidates for a variety of organic electronic devices. researchgate.netsigmaaldrich.comdesy.de

Organic Field-Effect Transistors (OFETs): The improved processability and potential for ordered self-assembly of these polymers are beneficial for fabricating the active layer in OFETs. The modulation of the HOMO and LUMO energy levels can also facilitate efficient charge injection and transport.

Organic Photovoltaics (OPVs): The ability to tune the optical band gap to achieve broader solar spectrum absorption is a key advantage for OPV applications. Enhanced solubility allows for better control over the morphology of the active layer blend, which is crucial for efficient charge separation and collection.

Organic Light-Emitting Diodes (OLEDs): By carefully engineering the chemical structure, it is possible to achieve emission in specific regions of the visible spectrum. The improved film-forming properties can lead to more uniform and efficient emissive layers in OLEDs.

Carbon Nanomaterial Functionalization and Nanocomposite Fabrication

Enhancing Dispersion and Compatibility in Polymer Matrices

Theoretically, the amphiphilic nature of p-Hexylaniline hydrochloride, possessing a nonpolar hexyl chain and a polar aniline hydrochloride group, could facilitate the dispersion of carbon nanomaterials in a range of polymer matrices. The hexyl group could enhance compatibility with nonpolar polymers, while the anilinium ion could interact with polar polymers or be used as a handle for further chemical modification. However, specific experimental data demonstrating the efficacy of this compound for this purpose is not currently present in published research.

Impact on Electrical and Mechanical Properties of Composites

The incorporation of well-dispersed, functionalized carbon nanomaterials can significantly improve the electrical conductivity and mechanical strength of polymer composites. The aniline moiety, in its conductive polyaniline form, is well-known for its electrical properties. It is plausible that this compound, when electropolymerized or chemically polymerized on the surface of carbon nanotubes or graphene, could contribute to the electrical percolation network within a composite. Similarly, improved interfacial adhesion resulting from functionalization can lead to more efficient load transfer from the polymer matrix to the nanomaterial, thereby enhancing mechanical properties such as tensile strength and modulus. However, without specific studies on composites incorporating this compound, these potential impacts remain speculative.

Supramolecular Assemblies and Self-Organization Phenomena

Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. Molecules with distinct and complementary interaction sites can self-assemble into complex architectures like micelles, vesicles, and nanoribbons.

Driving Forces for Self-Assembly (e.g., Hydrophobic, Aromatic Packing, Hydrogen Bonding)

For a molecule like this compound, several driving forces could contribute to self-assembly. The hydrophobic hexyl chains would likely drive aggregation in aqueous environments to minimize contact with water. The aromatic aniline rings could participate in π-π stacking interactions, leading to ordered packing. Furthermore, the anilinium group and the chloride counter-ion provide sites for hydrogen bonding and electrostatic interactions, which could play a crucial role in directing the formation of specific supramolecular structures.

Controlled Formation of Nanostructures (e.g., Nanoribbons)

The interplay of the various non-covalent forces mentioned above could, in principle, lead to the formation of anisotropic nanostructures such as nanoribbons. The directional nature of hydrogen bonding and π-π stacking is often key to forming one-dimensional assemblies. While the self-assembly of various aniline derivatives into nanostructures has been reported, there is a lack of specific research demonstrating the controlled formation of nanoribbons or other defined nanostructures from this compound.

Coordination Chemistry and Selective Metal Ion Separation

Ion-Pair Complex Formation with Platinum Group Metal Chloro-complexes (Rh, Pt, Pd)

p-Hexylaniline hydrochloride facilitates the separation of rhodium (Rh), platinum (Pt), and palladium (Pd) from hydrochloric acid solutions by forming distinct ion-pair complexes with their respective chloro-complex anions. In acidic solutions, p-hexylaniline is protonated to form the p-hexylanilinium cation, which then electrostatically interacts with the negatively charged metal chloro-complexes.

Research has shown that the stoichiometry of these ion-pair complexes varies depending on the metal. For palladium(II) and platinum(IV), the complexes typically consist of one chloro-complex anion ([PdCl₄]²⁻ or [PtCl₆]²⁻) and two p-hexylanilinium cations. acs.org

In contrast, rhodium(III) forms a unique and highly stable ion-pair complex with p-hexylaniline in hydrochloric acid. nih.gov Structural analysis has revealed that this complex is composed of the hexachlororhodate(III) anion, [RhCl₆]³⁻, anilinium cations, and additional chloride ions in a distinctive 1:6:3 ratio. acs.orgnih.gov The formation of this specific and stable Rhodium complex is a key factor in its selective separation from Pt and Pd. nih.gov

Influence of Anilinium Cation Structure on Metal Complex Stability

The structure of the anilinium cation, particularly the nature of the substituent on the aniline (B41778) ring, plays a crucial role in the stability of the resulting metal complexes. The use of 4-alkylanilines, such as p-hexylaniline (4-hexylaniline), has been shown to be effective for this separation process. nih.gov

Application in Sustainable Metal Recovery Processes

The selective precipitation of rhodium from solutions containing other platinum group metals using p-hexylaniline presents a promising method for sustainable metal recovery. nih.gov Rhodium is a scarce and expensive PGM, primarily used in automotive catalysts alongside platinum and palladium. nih.gov The ability to efficiently recycle these valuable metals from secondary sources, such as spent catalysts, is of great economic and environmental importance. nih.gov

Traditional methods for PGM separation, such as solvent extraction, have not been practical for rhodium. nih.gov The development of this selective precipitation technique using 4-alkylanilines offers a more direct and efficient pathway for rhodium recovery. acs.orgnih.gov By enabling the preferential separation of rhodium from PGM mixtures, this method can enhance the economic viability of recycling processes and contribute to a more circular economy for these critical materials. nih.gov

Structure Property Reactivity Relationships

Electronic Effects of the 4-Hexyl Substituent on Aniline (B41778) Reactivity

The 4-hexyl group, an alkyl substituent, significantly influences the electronic environment of the aniline ring primarily through an inductive effect. Alkyl groups are known to be electron-donating, which has a profound impact on the reactivity of the aromatic system. chemistrysteps.com

The hexyl group pushes electron density into the benzene (B151609) ring. libretexts.org This increase in electron density makes the ring more nucleophilic and therefore more reactive towards electrophiles in electrophilic aromatic substitution reactions. libretexts.org Compared to unsubstituted aniline, the presence of the 4-hexyl group activates the ring, leading to faster reaction rates. libretexts.org This activating nature is a general characteristic of alkyl substituents on an aromatic ring.

Furthermore, the electron-donating nature of the hexyl group affects the basicity of the amino group. By increasing the electron density on the ring and, consequently, on the nitrogen atom, the lone pair of electrons on the nitrogen becomes more available for donation to a proton. This makes 4-hexylaniline (B1328933) a slightly stronger base than unsubstituted aniline. chemistrysteps.com

The directing effect of the amino group (-NH₂) dominates in electrophilic aromatic substitution. As a strong activating group, it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the hexyl group, substitution reactions on 4-hexylaniline will primarily occur at the positions ortho to the amino group.

| Substituent at para-position | Electronic Effect | Effect on Ring Reactivity (vs. Benzene) | Directing Effect |

|---|---|---|---|

| -H (Aniline) | Reference | Strongly Activating | Ortho, Para |

| -CH₃(CH₂)₅ (p-Hexylaniline) | Electron-donating (Inductive) | Strongly Activating | Ortho, Para |

| -NO₂ (p-Nitroaniline) | Electron-withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta |

Steric Effects of the Hexyl Chain in Reaction Mechanisms and Materials Design

Steric effects, which arise from the spatial arrangement of atoms, play a crucial role in the reactivity and application of molecules. wikipedia.org The n-hexyl chain in p-hexylaniline, while flexible, occupies a significant volume, leading to steric hindrance. This phenomenon refers to the slowing of chemical reactions due to the bulk of substituent groups physically obstructing the reaction site. wikipedia.orgchemistrylearner.com

This steric influence is exploited in materials design. For instance, 4-hexylaniline has been utilized in the preparation of stable ruthenium nanoparticles and in fabricating mixed-mode, monolithic materials for capillary liquid chromatography. chemicalbook.comsigmaaldrich.comscbt.com In these applications, the alkyl chain helps to control the spacing and organization of the molecules, preventing aggregation and influencing the properties of the final material. The balance between the rigid aromatic head and the flexible aliphatic tail is key to forming ordered structures.

Impact of Protonation State (Hydrochloride Form) on Chemical Behavior

The chemical behavior of 4-hexylaniline changes dramatically upon protonation to form 4-hexylaniline hydrochloride. The pKa of aniline is approximately 4.6, and while the hexyl group slightly increases basicity, the value for 4-hexylaniline remains in a similar range. researchgate.net In the hydrochloride salt, the amino group (-NH₂) accepts a proton to become an anilinium ion (-NH₃⁺).

This transformation has a profound electronic effect. The neutral amino group is a powerful activating, ortho, para-directing group due to the resonance donation of its lone pair of electrons into the ring. In contrast, the protonated anilinium group (-NH₃⁺) lacks a lone pair for donation. Furthermore, the positive charge on the nitrogen atom makes it strongly electron-withdrawing through an inductive effect.

As a result, the anilinium ion is a strongly deactivating group, making the aromatic ring much less reactive toward electrophilic substitution than both benzene and neutral 4-hexylaniline. libretexts.org The strong deactivation also changes the directing effect. The -NH₃⁺ group directs incoming electrophiles to the meta position. This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the substituent.

This pH-dependent switch in reactivity is a critical aspect of the chemical behavior of anilines. The properties of p-hexylaniline hydrochloride are therefore dominated by the deactivating, meta-directing anilinium group, making its chemistry distinct from its neutral counterpart.

| Group | Form | Electronic Effect | Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| -NH₂ | Neutral (Free Base) | Electron-donating (Resonance) | Strongly Activating | Ortho, Para |

| -NH₃⁺ | Protonated (Hydrochloride) | Electron-withdrawing (Inductive) | Strongly Deactivating | Meta |

Correlation between Molecular Structure and Mesomorphic Behavior

Molecules that exhibit liquid crystal (mesomorphic) phases typically possess a rod-like shape, consisting of a rigid core and flexible terminal groups. nih.gov 4-Hexylaniline is a building block for such molecules. chemicalbook.comsigmaaldrich.com Its structure, featuring a rigid phenylamine core and a flexible hexyl chain, makes it suitable for incorporation into larger molecules that display mesomorphic properties.

The correlation between molecular structure and mesomorphic behavior is well-established. The length of the alkyl chain is a critical determinant of the type and stability of the liquid crystal phases observed. nih.gov Schiff bases (imines) synthesized by condensing 4-hexylaniline with various aldehydes are a common class of compounds studied for their liquid crystal properties. chemicalbook.comsigmaaldrich.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes to p-Hexylaniline Hydrochloride

Traditional synthesis of p-alkylanilines often involves multi-step processes such as Friedel-Crafts acylation followed by reduction, which historically employed harsh reagents and generated significant waste. wikipedia.org Current research is intensely focused on developing more efficient, selective, and environmentally benign pathways.

A common precursor route involves the Friedel-Crafts acylation of benzene (B151609) with hexanoyl chloride to form hexanophenone, followed by nitration and subsequent reduction of both the nitro and keto groups. Modern advancements are replacing the hazardous reagents associated with these steps. For instance, the classic Clemmensen (using zinc amalgam and concentrated HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base at high temperatures) reductions of the ketone are being superseded by safer and more scalable alternatives. stackexchange.commasterorganicchemistry.comwikipedia.org Catalytic hydrogenation and methods using triethylsilane in trifluoroacetic acid are proving effective for this transformation. stackexchange.com

The most critical step, the reduction of the nitro group to the aniline (B41778), is seeing significant innovation. Catalytic transfer hydrogenation (CTH) has emerged as a powerful and sustainable alternative to using high-pressure hydrogen gas. nih.govmt.com This technique employs hydrogen donors like formic acid or isopropanol (B130326) in the presence of a heterogeneous catalyst. nih.govresearchgate.net Novel catalysts, including those based on non-precious metals like copper and cobalt-zinc, are being developed to make this process more economical and sustainable. nih.govacs.org These modern routes offer higher yields, greater functional group tolerance, and operate under milder conditions.

The final conversion to this compound is a straightforward acid-base reaction with hydrochloric acid, a step that remains consistent across both traditional and novel synthetic pathways.

| Synthetic Step | Traditional Method | Novel/Emerging Method | Key Advantages of Novel Method |

| Acylation | Friedel-Crafts with AlCl₃ | Catalytic processes using zeolites, clays (B1170129), or methanesulfonic anhydride (B1165640) acs.orgroutledge.com | Reduced catalyst loading, avoidance of halogenated waste, reusability of catalysts. |

| Ketone Reduction | Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (N₂H₄/KOH) vedantu.com | Catalytic Hydrogenation (e.g., Pd/C), Silane-based reductions masterorganicchemistry.com | Avoidance of toxic mercury, milder reaction conditions, better functional group compatibility. |

| Nitro Group Reduction | Catalytic Hydrogenation (High H₂ pressure) mt.com | Catalytic Transfer Hydrogenation (CTH) with non-precious metal catalysts (Cu, Co-Zn) and formic acid nih.govacs.orgorganic-chemistry.org | Enhanced safety (no H₂ gas), lower cost, high chemoselectivity. |

Exploration of New Applications in Sensing and Catalysis

The amphiphilic nature of p-Hexylaniline, possessing both a polar amine group and a nonpolar hexyl chain, makes it an attractive building block for functional materials in sensing and catalysis.

Catalysis: Research has shown that p-Hexylaniline can be used in the preparation of stable metal nanoparticles. sigmaaldrich.com The aniline moiety coordinates to the metal surface, while the hexyl chains provide a stabilizing steric barrier, preventing aggregation and deactivation of the nanoparticles. arxiv.org Ruthenium nanoparticles stabilized by p-Hexylaniline have been investigated for their catalytic properties. sigmaaldrich.com The long alkyl chains can also influence the solubility of the resulting nanocatalyst, allowing it to be deployed in less polar media. This opens avenues for its use in single-chain nanoparticle (SCNP) catalysis, where the folding of polymer chains creates enzyme-mimicking nanoreactors, a field where amphiphilic molecules play a crucial role. mdpi.comnih.gov

Sensing: The molecular structure of p-Hexylaniline is ideally suited for applications in liquid crystal (LC)-based sensors. mdpi.com These sensors operate on the principle that the ordered orientation of liquid crystal molecules can be disrupted by the binding of an analyte to a functionalized surface, leading to a detectable optical signal. nih.govmdpi.com Molecules with structures similar to p-Hexylaniline are used to form self-assembled monolayers on sensor surfaces. The alkyl tail helps in forming an ordered layer, while the aniline head group can be chemically modified or used directly to interact with target analytes. The development of new LC sensor frameworks that separate the alignment and detection functionalities allows for a broader range of chemistries, potentially including p-Hexylaniline derivatives for detecting specific volatile organic compounds or other environmental toxins. google.comsciencedaily.com

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of molecules like p-Hexylaniline and guiding the design of new materials. researchgate.netresearchgate.net By modeling the structure and electronic properties, researchers can gain insights into a molecule's potential behavior before engaging in extensive laboratory synthesis.

For substituted anilines, DFT calculations are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's reactivity, stability, and electronic absorption properties.

Studies on similar substituted aromatic systems show that the introduction of an electron-donating alkyl group, such as hexyl, at the para-position generally increases the HOMO energy level while having a smaller effect on the LUMO level. researchgate.netnih.gov This leads to a smaller HOMO-LUMO gap compared to unsubstituted aniline, which has several implications:

Enhanced Reactivity: A smaller energy gap suggests higher reactivity towards electrophiles and a greater ability to donate electrons, which is relevant for its role as a ligand or in charge-transfer interactions.

Optical Properties: The energy gap correlates with the wavelength of light the molecule absorbs, allowing for the prediction of its UV-visible spectrum. This is crucial for designing dye molecules or optical sensors.

Conductivity: In the context of aniline-based polymers, the HOMO-LUMO gap of the monomer unit influences the band gap of the resulting polymer, a key parameter for its conductivity.

By computationally screening various aniline derivatives, researchers can identify candidates with optimal electronic properties for specific applications, such as ligands for catalysts with desired activities or components for sensors with high selectivity, thereby accelerating the material discovery process. compchem.me

| Computed Property | Significance for p-Hexylaniline | Predicted Effect of p-Hexyl Group |

| HOMO Energy | Electron-donating ability; reactivity with electrophiles. | Increase (less negative) compared to aniline. |

| LUMO Energy | Electron-accepting ability; reactivity with nucleophiles. | Minor change compared to aniline. |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability, optical absorption wavelength. | Decrease compared to aniline. researchgate.netreddit.com |

| Dipole Moment | Polarity, solubility, intermolecular interactions. | Altered dipole moment affecting self-assembly and interaction with surfaces. |

Sustainable Chemistry Approaches in p-Hexylaniline Chemistry

The principles of green chemistry are increasingly being integrated into the lifecycle of chemicals, from synthesis to application, and p-Hexylaniline chemistry is no exception. nih.gov The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Greener Synthetic Routes: As discussed in section 8.1, significant efforts are directed towards making the synthesis of anilines more sustainable. Key strategies applicable to p-Hexylaniline production include:

Catalyst Innovation: Replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with reusable solid acid catalysts such as zeolites or clays minimizes inorganic waste. routledge.com The use of earth-abundant metal catalysts (e.g., copper, iron, cobalt) for nitro group reductions avoids reliance on expensive and rare precious metals like palladium or platinum. nih.govorganic-chemistry.org

Safer Reagents and Solvents: The shift towards catalytic transfer hydrogenation eliminates the need for flammable and explosive H₂ gas. researchgate.net Furthermore, performing reactions in greener solvents like water or bio-derived alcohols, or under solvent-free conditions, significantly reduces the environmental impact. nih.gov Brønsted acidic ionic liquids have been shown to effectively catalyze reactions like the aza-Friedel-Crafts reaction in aqueous media. nih.gov

By redesigning the synthesis of p-Hexylaniline around these green principles, the chemical industry can move towards more sustainable manufacturing practices that are both economically viable and environmentally responsible.

Q & A

Q. What are the recommended synthesis and purification protocols for p-Hexylaniline hydrochloride in academic research?

Methodological Answer: Synthesis typically involves nucleophilic substitution or catalytic hydrogenation of precursor aromatic amines. For example:

Synthesis : React p-chloroaniline with hexyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like K₂CO₃ to deprotonate the amine.

Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials. Validate purity via melting point analysis and thin-layer chromatography (TLC) with silica gel plates .

Hydrochloride Salt Formation : Bubble dry HCl gas through a solution of the free base in diethyl ether, followed by vacuum filtration and drying under desiccation .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

Q. What safety protocols should researchers follow when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Storage : Keep in a tightly sealed container under inert gas (argon) at 2–8°C to prevent degradation .

- Disposal : Neutralize with sodium bicarbonate before incineration at approved hazardous waste facilities .

- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer: Design a stability study using:

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., 150–200°C) .

- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC .

- Light Sensitivity : Expose samples to UV light (254 nm) and compare degradation kinetics using Arrhenius plots .

Q. How should researchers resolve contradictory spectral data for this compound?

Methodological Answer:

Q. What experimental design strategies optimize solvent effects on this compound’s reactivity?

Methodological Answer: Apply factorial design to test solvent polarity, dielectric constant, and hydrogen-bonding capacity:

Variables : Solvent (water, ethanol, DMSO), temperature (25–60°C), and concentration (0.1–1.0 M).

Response Metrics : Reaction yield (HPLC), byproduct formation (LC-MS), and reaction time .

Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.